molecular formula C14H22O2 B13990338 8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one CAS No. 75489-44-0

8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one

Cat. No.: B13990338
CAS No.: 75489-44-0
M. Wt: 222.32 g/mol
InChI Key: ADKINWFQEOHABV-UHFFFAOYSA-N
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Description

1-OXASPIRO[45]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- is a complex organic compound with the molecular formula C13H22O2 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring and a decanone structure

Preparation Methods

The synthesis of 1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a crucial aspect of its preparation for research purposes.

Chemical Reactions Analysis

1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its bioactive properties.

Mechanism of Action

The mechanism of action of 1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-OXASPIRO[4.5]DECAN-2-ONE,8-(1,1-DIMETHYLETHYL)-3-METHYLENE- can be compared with other oxaspiro compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications The uniqueness of 1-OXASPIRO[4

Properties

CAS No.

75489-44-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8-tert-butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C14H22O2/c1-10-9-14(16-12(10)15)7-5-11(6-8-14)13(2,3)4/h11H,1,5-9H2,2-4H3

InChI Key

ADKINWFQEOHABV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=C)C(=O)O2

Origin of Product

United States

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